N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide” were not found, isoxazoles in general can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a fluorophenyl group and an acetamide group. Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Mechanism of Action
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor works by inhibiting the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, mood, and appetite. Inhibition of this compound leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
This compound inhibitor has been shown to produce various biochemical and physiological effects. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior. This compound inhibitor has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound inhibitor is also relatively selective for this compound, which reduces the risk of off-target effects. However, this compound inhibitor has some limitations for lab experiments. It is a small molecule that can be rapidly metabolized in vivo, which can limit its efficacy. This compound inhibitor also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. This could lead to the development of more effective therapies for pain, anxiety, depression, and addiction. Another area of interest is the study of the long-term effects of this compound inhibition on endocannabinoid signaling and physiology. This could provide insights into the role of endocannabinoids in various physiological processes and lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been described in several research papers. The most commonly used method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime, which is then reacted with ethyl 2-bromoacetate to form this compound.
Scientific Research Applications
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. Some of the areas where this compound inhibitor has shown promising results include pain management, anxiety, depression, and addiction. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior.
Properties
IUPAC Name |
N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGTAWUSMUPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.